4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

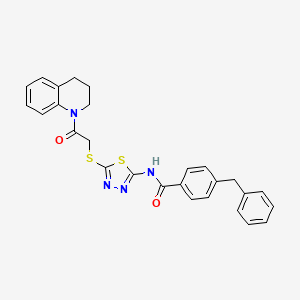

The compound 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a benzamide group and a 3,4-dihydroquinoline moiety via a thioether bridge. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its pharmacological versatility, including anticancer, antimicrobial, and enzyme-inhibitory activities.

Properties

IUPAC Name |

4-benzyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O2S2/c32-24(31-16-6-10-21-9-4-5-11-23(21)31)18-34-27-30-29-26(35-27)28-25(33)22-14-12-20(13-15-22)17-19-7-2-1-3-8-19/h1-5,7-9,11-15H,6,10,16-18H2,(H,28,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXOABTVYFYCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: : The synthesis begins with the preparation of the thiadiazole ring. This can be achieved through the reaction of appropriate hydrazides with carbon disulfide under basic conditions, followed by oxidative cyclization.

Quinoline Derivative Preparation: : The next step involves the synthesis of the 3,4-dihydroquinolin-1(2H)-one derivative. This can be done through a Povarov reaction, which involves the cycloaddition of aniline derivatives with aldehydes and alkenes.

Coupling Reactions: : The final steps include coupling the quinoline derivative with the thiadiazole ring via a thioether linkage, followed by the attachment of the benzamide moiety. These coupling reactions are typically facilitated by nucleophilic substitution or transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods

For industrial production, optimization of the reaction conditions is essential to achieve high yields and purity. Continuous flow synthesis and the use of automated reactors can significantly enhance the efficiency of the synthesis process. Scaling up requires careful control of temperature, pressure, and the use of catalysts to ensure the consistency and safety of the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: : Reduction can occur at the carbonyl groups, potentially leading to the formation of alcohol derivatives.

Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzyl and quinoline moieties.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfur atom can yield sulfoxides, whereas reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has a wide array of applications in scientific research:

Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.

Biology: : The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool for biological assays.

Medicine: : Its potential therapeutic applications are being explored in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry: : The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets within the cell. For instance, it may bind to and inhibit the activity of specific enzymes, thereby disrupting key metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Physicochemical Properties

- Lipophilicity: The benzyl and dihydroquinoline groups in the target compound likely increase logP compared to nitro- or methoxy-substituted analogs.

- Thermal Stability : Melting points for analogs range from 132–170°C, correlating with crystallinity and purification feasibility.

Biological Activity

The compound 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, focusing on its mechanisms of action and therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiadiazole ring and the incorporation of the quinoline moiety. The general synthetic pathway includes:

- Formation of the Thiadiazole Ring : Utilizing hydrazine derivatives and carbonyl compounds under acidic conditions.

- Quinoline Derivative Synthesis : Starting from commercially available precursors and undergoing cyclization reactions.

- Final Coupling Reaction : The benzamide structure is formed by coupling the thiadiazole derivative with a benzylamine.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of the thiadiazole moiety is often associated with enhanced antibacterial activity due to its ability to disrupt microbial cell membranes.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

- Neuroprotective Effects : The dihydroquinoline structure is known for its neuroprotective properties. It may exert effects through antioxidant mechanisms and by modulating neurotransmitter levels.

Case Studies

Several studies have evaluated the biological activity of related compounds with promising results:

- Study on Antimicrobial Activity : A series of thiadiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Evaluation : In vitro assays demonstrated that similar benzamide derivatives significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 10 to 30 µM .

Data Tables

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 4-benzyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing thiol-containing intermediates (e.g., 5-substituted-1,3,4-thiadiazole-2-thiols) with halogenated acetamide derivatives in the presence of anhydrous potassium carbonate (K₂CO₃) in acetone or ethanol. For example, details the synthesis of analogous thiadiazole derivatives using K₂CO₃ as a base and ethanol for recrystallization . Key steps include controlling reaction time (3–6 hours) and optimizing molar ratios (e.g., 1:1 for thiol to alkylating agent).

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl aromatic protons at δ 7.2–7.5 ppm) and carbonyl groups (amide C=O at ~168 ppm). and highlight the use of NMR to confirm regiochemistry and hydrogen bonding .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z for [M+H]⁺).

- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and intermolecular interactions, such as N–H···N hydrogen bonds stabilizing dimeric structures .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the thiadiazole core under varying reaction conditions?

- Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity compared to protic solvents. achieved yields >70% using dry acetone .

- Catalyst optimization : Anhydrous K₂CO₃ outperforms Na₂CO₃ in deprotonating thiols.

- Temperature control : Reflux (~60–80°C) balances reaction rate and side-product formation.

- Purification : Recrystallization from ethanol or methanol removes unreacted starting materials .

Q. What computational strategies are used to predict the compound’s binding affinity to biological targets?

- Answer :

- Molecular docking (e.g., AutoDock Vina): Models interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens. and emphasize docking studies to identify key residues (e.g., amide–thiazole hydrogen bonds) .

- MD simulations : Assess stability of ligand–receptor complexes over 100-ns trajectories.

- QM/MM calculations : Resolve electronic interactions in active sites, such as charge transfer between the benzamide carbonyl and catalytic residues.

Q. How should researchers address contradictions in reported biological activity data (e.g., cytotoxic vs. anti-inflammatory effects)?

- Answer :

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time). notes variability in anti-tubercular activity due to differences in bacterial strains .

- Purity validation : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts.

- Mechanistic studies : Employ gene knockout models or enzymatic assays (e.g., COX-2 inhibition) to isolate primary targets .

Methodological Considerations Table

Critical Challenges and Solutions

- Low crystallinity : Use mixed solvents (e.g., CH₃OH/CHCl₃) for recrystallization or employ vapor diffusion methods .

- Bioactivity variability : Validate via orthogonal assays (e.g., SPR for binding kinetics alongside cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.